
1,5-Diethynyl-2,4-dimethylbenzene
Vue d'ensemble
Description
1,5-Diethynyl-2,4-dimethylbenzene is a chemical compound with the CAS Number: 1379822-09-9 . It has a molecular weight of 154.21 and a linear formula of C12H10 .
Molecular Structure Analysis
The molecular structure of 1,5-Diethynyl-2,4-dimethylbenzene is represented by the linear formula C12H10 . This indicates that it contains 12 carbon atoms and 10 hydrogen atoms.Physical And Chemical Properties Analysis
1,5-Diethynyl-2,4-dimethylbenzene is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Applications De Recherche Scientifique
Organic Electronics and Optoelectronics
1,5-Diethynyl-2,4-dimethylbenzene exhibits interesting electronic properties due to its extended π-conjugation. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its high electron mobility and absorption in the visible range make it a promising candidate for these applications .
Molecular Building Blocks
DEDMB serves as a versatile building block in organic synthesis. Its terminal acetylene groups allow for cross-coupling reactions, such as Sonogashira coupling, to create more complex molecules. Researchers have utilized DEDMB in the construction of functional materials, including dendrimers, polymers, and macrocycles .
Supramolecular Chemistry
Supramolecular chemistry involves the design of non-covalent interactions to create functional assemblies. 1,5-Diethynyl-2,4-dimethylbenzene has been employed in host-guest systems, where it acts as a host molecule for binding guest species. These studies contribute to the development of molecular recognition and self-assembly processes .
Coordination Chemistry
DEDMB can coordinate with metal ions to form metal-organic complexes. Researchers have investigated its ligand properties in catalysis, sensing, and luminescence. The acetylene groups enhance the π-backbonding interactions, making it valuable in transition metal complexes .
Materials for Nanotechnology
Due to its rigid structure and extended π-system, DEDMB has been explored for applications in nanotechnology. It can serve as a component in molecular wires, nanotubes, and other nanostructures. Its unique electronic properties make it relevant for molecular-scale devices and sensors .
Biological Studies
While less common, some studies have investigated the biological activity of 1,5-Diethynyl-2,4-dimethylbenzene. Its potential as an anti-cancer agent or as a probe for biological imaging has been explored. However, further research is needed to fully understand its interactions with biological systems .
Safety and Hazards
Mécanisme D'action
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, and other proteins within the cell .
Mode of Action
It’s known that aromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Propriétés
IUPAC Name |
1,5-diethynyl-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-5-11-8-12(6-2)10(4)7-9(11)3/h1-2,7-8H,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFZIHSKAUBEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#C)C#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




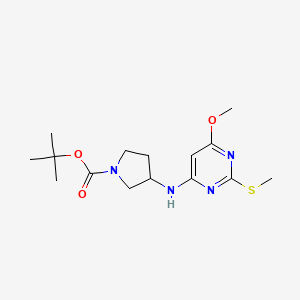

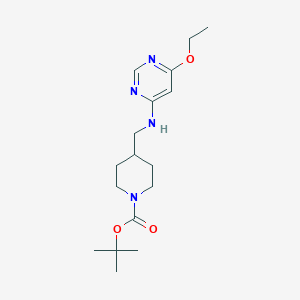


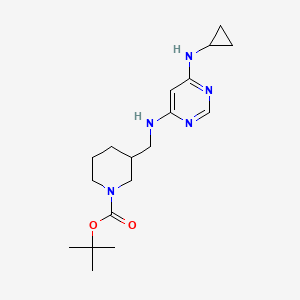
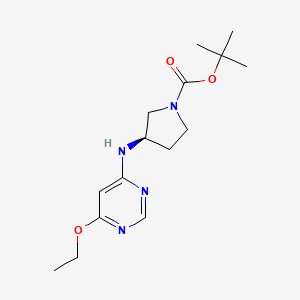




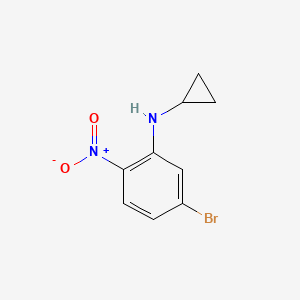
![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)